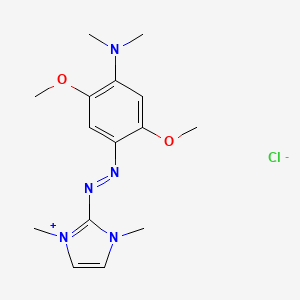

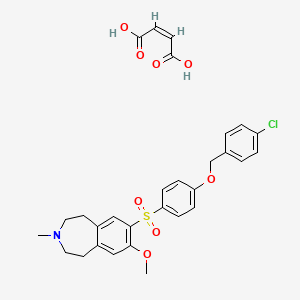

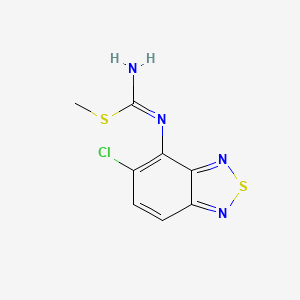

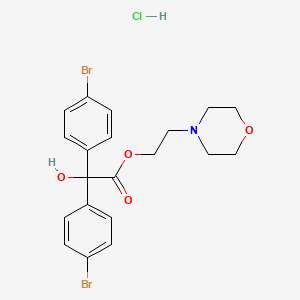

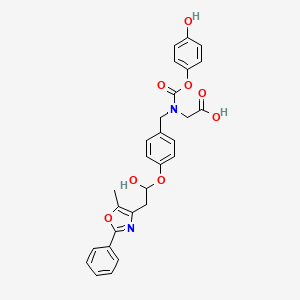

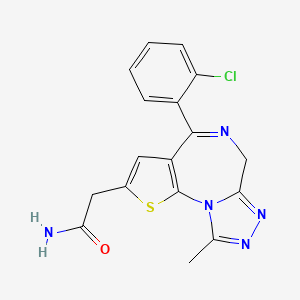

Muraglitazar metabolite M2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

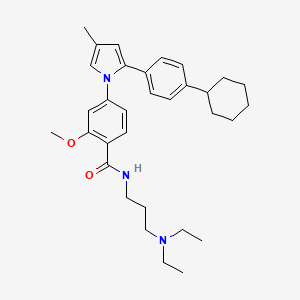

Muraglitazar metabolite M2 is a derivative of Muraglitazar, a dual α/γ peroxisome proliferator-activated receptor activator. Muraglitazar is currently in clinical development for the treatment of type 2 diabetes. The metabolite M2 is one of the oxidative metabolites formed during the metabolism of Muraglitazar in the human body .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Muraglitazar metabolite M2 involves the use of microbial bioreactors. Microbial strains such as Cunninghamella elegans and Saccharopolyspora hirsuta are employed to produce Muraglitazar metabolites that have the same high-performance liquid chromatography retention times and tandem mass spectrometric properties as the corresponding human metabolites . The microbial metabolites are then isolated and analyzed by nuclear magnetic resonance spectroscopy.

Industrial Production Methods

the use of microbial bioreactors in the biosynthesis of metabolite standards suggests a potential method for large-scale production .

化学反応の分析

Types of Reactions

Muraglitazar metabolite M2 undergoes several types of chemical reactions, including:

Oxidation: Hydroxylation and O-demethylation are prominent oxidative reactions.

Reduction: Although not explicitly mentioned, reduction reactions could be inferred based on the metabolic pathways.

Substitution: O-demethylation and oxazole-ring opening are examples of substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as NADPH in the presence of human liver microsomes.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites and O-demethylated metabolites .

科学的研究の応用

Muraglitazar metabolite M2 has several scientific research applications, including:

作用機序

Muraglitazar metabolite M2 exerts its effects by interacting with both peroxisome proliferator-activated receptor alpha and gamma receptors. Through the peroxisome proliferator-activated receptor gamma receptor, it has potent insulin-sensitizing effects on the liver and muscle, lowering blood sugar levels. Through the peroxisome proliferator-activated receptor alpha receptor, it lowers triglycerides, raises high-density lipoprotein cholesterol, and converts small dense low-density lipoprotein particles to larger, more buoyant particles, promoting a favorable lipid profile .

類似化合物との比較

Similar Compounds

Peliglitazar: Another dual α/γ peroxisome proliferator-activated receptor activator with similar metabolic pathways.

Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist with insulin-sensitizing effects.

Uniqueness

Muraglitazar metabolite M2 is unique due to its dual activation of both peroxisome proliferator-activated receptor alpha and gamma receptors, providing both glucose-lowering and lipid-modifying effects .

特性

CAS番号 |

1222629-40-4 |

|---|---|

分子式 |

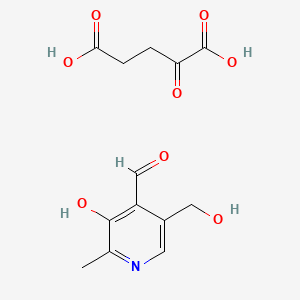

C28H26N2O8 |

分子量 |

518.5 g/mol |

IUPAC名 |

2-[[4-[1-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C28H26N2O8/c1-18-24(29-27(36-18)20-5-3-2-4-6-20)15-26(34)37-22-11-7-19(8-12-22)16-30(17-25(32)33)28(35)38-23-13-9-21(31)10-14-23/h2-14,26,31,34H,15-17H2,1H3,(H,32,33) |

InChIキー |

HLEBRMGWUUFGIB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CC(O)OC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)